D-Glucono-1,4-lactone

Catalog No.
S576580
CAS No.
1198-69-2
M.F
C6H10O6
M. Wt
178.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-Glucono-1,4-lactone

CAS Number

1198-69-2

Product Name

D-Glucono-1,4-lactone

IUPAC Name

(3R,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one

Molecular Formula

C6H10O6

Molecular Weight

178.14 g/mol

InChI

InChI=1S/C6H10O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-5,7-10H,1H2/t2-,3-,4-,5-/m1/s1

InChI Key

SXZYCXMUPBBULW-TXICZTDVSA-N

SMILES

C(C(C1C(C(C(=O)O1)O)O)O)O

Synonyms

D-glucono-1,4-lactone, glucono-1,4-lactone

Canonical SMILES

C(C(C1C(C(C(=O)O1)O)O)O)O

Isomeric SMILES

C([C@H]([C@@H]1[C@@H]([C@H](C(=O)O1)O)O)O)O

Research on Antioxidative Activity

Studies have investigated the potential antioxidative properties of D-GL. One study compared the antioxidative activity of D-GL, sodium D-gluconate, and calcium D-glucarate in a human blood platelet model. The results suggested that D-GL exhibited moderate antioxidative activity, but to a lesser extent than the other two compounds studied.[Source: A comparative study of antioxidative activity of calcium-D-glucarate, sodium-D-gluconate and D-glucono-1,4-lactone in a human blood platelet model. ()]

Research as a Reference Standard

D-GL can be used as a reference standard in various research applications. For instance, it is used in the Abbreviated New Drug Application (ANDA) filing process to the FDA for the evaluation of the equivalence of generic drugs to brand-name drugs.[Source: D-Glucono-1,4-lactone | CAS: 1198-69-2 | (3R,4R,5R)-5-((R)-1,2-dihydroxyethyl)-3,4-dihydroxydihydrofuran-2(3H)-one | SynThink ]

Research on Other Potential Applications

Ongoing research is exploring other potential applications of D-GL. These include its use in:

  • Biodegradation studies: Investigating the biodegradability of various materials.[Source: Biodegradation of poly(lactic acid) and poly(lactic-co-glycolic acid) in the presence of D-glucono-1,4-lactone. ()]
  • Food science: Studying the effects of D-GL on taste and other food properties.[Source: Tastes, structure and solution properties of D-glucono-1,5-lactone. ()]

D-Glucono-1,4-lactone is a cyclic ester derived from D-gluconic acid, characterized by its five-membered ring structure. It is an important compound in carbohydrate chemistry, particularly due to its role as an intermediate in various biochemical processes. The molecular formula of D-glucono-1,4-lactone is C₆H₁₀O₆, and it exists as a white crystalline solid that is soluble in water. This lactone can be formed through the autohydrolysis of D-gluconic acid, leading to a dynamic equilibrium between the lactone and its corresponding acid form in solution .

  • Research suggests D-gluconolactone exhibits antioxidant and antimicrobial properties. The exact mechanism for these actions is still under investigation.
  • Potential mechanisms for its antioxidant activity involve scavenging free radicals and chelating metal ions.
  • Its antimicrobial effects might be related to disrupting bacterial membrane function or inhibiting their growth.
  • D-gluconolactone is generally considered safe for topical use in cosmetics.
  • However, limited data exists on its oral toxicity. It's advisable to handle it with care and avoid ingestion.

Please note:

  • Research on D-gluconolactone is ongoing, and more information on specific aspects like its mechanism of action and safety profile is continuously being gathered.

D-Glucono-1,4-lactone undergoes hydrolysis in aqueous solutions, leading to the formation of D-gluconic acid. The reaction can be represented as follows:

D Glucono 1 4 lactone+H2OD Gluconic acid\text{D Glucono 1 4 lactone}+H_2O\rightleftharpoons \text{D Gluconic acid}

This hydrolysis reaction is reversible and can be influenced by factors such as temperature and pH. Additionally, D-glucono-1,4-lactone can participate in various oxidation and reduction reactions due to the presence of hydroxyl groups in its structure .

D-Glucono-1,4-lactone exhibits several biological activities. It has been noted for its role as a food additive, providing a mild acidic taste when hydrolyzed to gluconic acid. The compound also acts as a precursor for the production of other metabolites within biological systems. Its properties allow it to function as a sequestrant and an acidifier in food applications . Furthermore, studies have indicated that it can inhibit certain enzymes at specific concentrations, showcasing its potential regulatory roles in metabolic pathways .

D-Glucono-1,4-lactone can be synthesized through various methods:

  • Oxidation of Glucose: The most common method involves the aerobic oxidation of glucose using glucose oxidase. This enzymatic process generates hydrogen peroxide alongside D-glucono-1,4-lactone.
    C6H12O6+O2C6H10O6+H2O2C_6H_{12}O_6+O_2\rightarrow C_6H_{10}O_6+H_2O_2
  • Chemical Synthesis: D-Glucono-1,4-lactone can also be synthesized chemically through the acetalation of hydroxyl groups followed by alkaline hydrolysis of the resultant lactone .
  • Autohydrolysis: In aqueous solutions at room temperature, D-glucono-1,4-lactone can form spontaneously from D-gluconic acid through autohydrolysis .

D-Glucono-1,4-lactone has diverse applications across various fields:

  • Food Industry: Used as a food additive (E575), it acts as an acidifier and sequestrant in products such as cheese and baked goods.
  • Pharmaceuticals: Its role in metabolic processes makes it valuable in pharmaceutical formulations.
  • Biotechnology: Utilized in fermentation processes where specific yeast strains convert it into ethanol and carbon dioxide .

Research has shown that D-glucono-1,4-lactone interacts with various enzymes and biological systems. For instance, it acts as an inhibitor of amygdalin beta-glucosidase at concentrations around 1 mM. This interaction highlights its potential use in modulating metabolic pathways involving glucosides . Furthermore, studies on its hydrolysis reveal how changes in pH affect its taste profile and solubility characteristics.

D-Glucono-1,4-lactone shares similarities with other lactones derived from carbohydrates. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
D-Gluconic AcidAcidDirectly hydrolyzes to form D-glucono-1,4-lactone
D-Glucono-1,5-lactone1,5-LactonePossesses different structural properties affecting taste
Lactic AcidHydroxy AcidCommonly used in food preservation; differs from lactones
Citric AcidTricarboxylic AcidUsed extensively as a flavoring agent; more sour than gluconolactones

D-Glucono-1,4-lactone is unique due to its specific sweetness profile and ability to act as both a lactone and an acid depending on the pH of the solution. Its balance between sweetness and acidity makes it particularly useful in food applications compared to other compounds listed above .

XLogP3

-2

UNII

F62S8J9R28

Wikipedia

D-glucono-1,4-lactone

Dates

Modify: 2023-08-15

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